molecular formula C11H14N4 B3359016 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine CAS No. 832102-69-9

2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine

Cat. No.: B3359016
CAS No.: 832102-69-9
M. Wt: 202.26 g/mol
InChI Key: MRBQLPFDEIEQGP-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine (CAS 832102-69-9) is a chemical compound with a molecular formula of C11H14N4 and a molecular weight of 202.26 g/mol . This benzimidazole derivative features a pyrrolidine substituent, a structural motif commonly investigated in medicinal chemistry and drug discovery for its potential to interact with various biological targets. The scaffold is of significant interest in pharmaceutical research for the development of novel therapeutic agents, though its specific mechanism of action and primary applications are areas of ongoing scientific investigation. Researchers value this compound as a key intermediate or building block for synthesizing more complex molecules. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-1-yl-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-8-3-4-9-10(7-8)14-11(13-9)15-5-1-2-6-15/h3-4,7H,1-2,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBQLPFDEIEQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(N2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20741145
Record name 2-(Pyrrolidin-1-yl)-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832102-69-9
Record name 2-(Pyrrolidin-1-yl)-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Pyrrolidin 1 Yl 1h Benzo D Imidazol 5 Amine and Its Analogs

Established Synthetic Routes to 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine

The synthesis of this compound and its analogs can be achieved through various established methods, primarily involving the construction of the benzimidazole (B57391) core from substituted o-phenylenediamines.

Conventional Synthetic Approaches

Conventional methods for the synthesis of 2-aminobenzimidazoles often involve the cyclization of a pre-formed thiourea. One common approach is the reaction of an appropriately substituted o-phenylenediamine (B120857) with an isothiocyanate to form an N-(2-aminophenyl)thiourea intermediate. This intermediate then undergoes cyclodesulfurization to yield the 2-aminobenzimidazole (B67599) derivative. symbiosisonlinepublishing.com A variety of desulfurizing agents have been reported for this transformation, including mercury(II) oxide, methyl iodide, and tosyl chloride. symbiosisonlinepublishing.com

Another widely used conventional method is the condensation of o-phenylenediamines with cyanogen (B1215507) bromide. This reaction provides a direct route to the 2-aminobenzimidazole core. For the synthesis of this compound, a suitable starting material would be 4-nitro-1,2-phenylenediamine, which upon reaction with a pyrrolidine-containing cyclizing agent and subsequent reduction of the nitro group, would yield the desired product. The cyclization can also be achieved using phosphorus oxychloride-mediated reactions of (2-aminophenyl)urea (B1234191) substrates. nih.gov

The Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and high temperatures, is a classic method for forming 2-substituted benzimidazoles. scispace.com However, for 2-amino-substituted benzimidazoles, alternative cyclizing agents are typically employed.

Reaction TypeStarting MaterialsReagents and ConditionsProductReference
Cyclodesulfurizationo-phenylenediamine, Isothiocyanate1. Formation of thiourea, 2. Desulfurizing agent (e.g., HgO, MeI)2-Aminobenzimidazole symbiosisonlinepublishing.com
Cyanogen Bromide Cyclizationo-phenylenediamineBrCN, suitable solvent2-Aminobenzimidazole researchgate.net
POCl3-mediated Cyclization(2-aminophenyl)ureaPOCl32-Aminobenzimidazole nih.gov

Microwave-Assisted Synthesis of Benzimidazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. nih.goveurekaselect.com The synthesis of benzimidazole derivatives has significantly benefited from this technology. Microwave irradiation can be effectively used for the condensation of o-phenylenediamines with various carbonyl compounds, including aldehydes and carboxylic acids, often in the presence of a catalyst and sometimes under solvent-free conditions. scispace.comnih.govnih.gov

For the synthesis of 2-amino-substituted benzimidazoles, microwave-assisted methods can significantly reduce reaction times compared to conventional heating. For instance, the cyclization of N-(2-aminoaryl)thioureas can be efficiently promoted by microwave heating. symbiosisonlinepublishing.com Similarly, the reaction of o-phenylenediamines with aldehydes in the presence of an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be carried out under microwave irradiation to afford 2-arylbenzimidazoles in high yields. researchgate.net While direct synthesis of the title compound using microwave assistance is not extensively detailed, the general applicability of this method to benzimidazole synthesis suggests its potential for a more efficient preparation. arkat-usa.org

Starting MaterialsReagents and ConditionsProductAdvantagesReference
o-phenylenediamine, AldehydeOxidizing agent (e.g., DDQ), Microwave irradiation2-Substituted benzimidazoleRapid reaction, high yields, clean reaction researchgate.netarkat-usa.org
o-phenylenediamine, Carboxylic acidZeolite catalyst, Microwave irradiation2-Substituted benzimidazoleEnvironmentally friendly, high yields scispace.com
N-(2-aminoaryl)thioureaMicrowave irradiation2-AminobenzimidazoleReduced reaction time symbiosisonlinepublishing.com

Derivatization Strategies of the Benzimidazole Core

The benzimidazole core of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs.

Substitution at the Benzimidazole C-2 Position

The C-2 position of the benzimidazole ring is a common site for derivatization. While the title compound already possesses a pyrrolidinyl group at this position, understanding the reactivity at C-2 is crucial for the synthesis of analogs. The substitution at the C-2 position significantly influences the biological activity of benzimidazole derivatives. nih.gov

For benzimidazoles unsubstituted at the C-2 position, direct C-H arylation has been developed as a powerful tool for introducing aryl groups. nih.gov However, for 2-amino-substituted benzimidazoles, the reactivity is different. The amino group at the C-2 position can be further functionalized. For example, it can be acylated or can participate in condensation reactions. It is also possible to replace groups at the C-2 position. For instance, sulfur-containing groups at the 2-position of a benzimidazole can be displaced by amino groups. longdom.org This highlights the possibility of synthesizing 2-amino-substituted benzimidazoles from 2-mercaptobenzimidazole (B194830) precursors.

N-Alkylation and N-Substitution of the Benzimidazole Ring

The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily alkylated or substituted. researchgate.net N-alkylation is a common strategy to modify the physicochemical properties and biological activity of benzimidazole-containing compounds. nih.gov The reaction typically involves treating the benzimidazole with an alkyl halide in the presence of a base such as sodium hydride, potassium carbonate, or cesium carbonate. researchgate.net The choice of base and solvent can influence the regioselectivity of alkylation (N-1 vs. N-3).

In addition to simple alkyl groups, more complex substituents can be introduced at the nitrogen atoms. For example, N-alkylation with ketonic Mannich bases has been reported. researchgate.net Furthermore, N-allylation can be achieved using Morita-Baylis-Hillman (MBH) alcohols and acetates. beilstein-journals.org These methods provide access to a wide range of N-substituted benzimidazole derivatives.

Alkylating/Substituting AgentBase/CatalystConditionsProductReference
Alkyl halideNaH, K2CO3, Cs2CO3Varies (e.g., DMF, ambient to 60°C)N-alkylated benzimidazole researchgate.net
Ketonic Mannich bases--1-(3-oxopropyl)benzimidazoles researchgate.net
Morita-Baylis-Hillman (MBH) alcohols/acetatesNoneToluene, refluxN-allyl-substituted imidazole (B134444) beilstein-journals.org

Modifications at the C-5 and C-6 Positions of the Benzo[d]imidazole Ring

The benzene (B151609) part of the benzo[d]imidazole ring, specifically the C-5 and C-6 positions, can be functionalized through electrophilic substitution reactions. The electron-donating nature of the imidazole ring activates the benzene ring towards electrophilic attack. Common electrophilic substitution reactions include nitration and halogenation. For example, nitration of 2-amino-1-methyl benzimidazole with potassium nitrate (B79036) in concentrated sulfuric acid yields a mixture of 5- and 6-nitro derivatives. longdom.org Similarly, bromination can lead to the formation of mono- and di-bromo substituted compounds at the 5 and 6 positions. researchgate.net

These substituted benzimidazoles can then serve as precursors for further modifications. For instance, a nitro group can be reduced to an amino group, which can then be diazotized and subjected to various Sandmeyer-type reactions to introduce a wide range of functional groups. A bromo-substituted benzimidazole can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or amino moieties at the C-5 or C-6 position. mdpi.com

Reaction TypeReagentsPosition of SubstitutionProductReference
NitrationKNO3, H2SO45 and 65/6-Nitrobenzimidazole longdom.org
BrominationHydrobromic acid5 and 65/6-Bromobenzimidazole longdom.org
Palladium-catalyzed cross-couplingBoronic acid/ester, Pd catalyst, base5 or 65/6-Arylbenzimidazole mdpi.com

Structural Elucidation Techniques for Synthetic Confirmation

The unambiguous determination of the chemical structure of this compound and its derivatives is achieved through a synergistic application of various analytical methods. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide profound insights into the carbon-hydrogen framework. In parallel, Mass Spectrometry (MS) offers precise information regarding the molecular weight and elemental composition, and provides valuable clues about the structure through analysis of fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Both ¹H and ¹³C NMR are utilized to map out the complete structure of the target molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a compound like this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the benzimidazole ring system typically appear in the downfield region (δ 6.5-8.0 ppm). The chemical shifts and coupling patterns of these protons provide crucial information about the substitution pattern on the benzene ring. For a 5-amino substituted benzimidazole, one would expect to see signals corresponding to the protons at positions 4, 6, and 7. The amino group (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The protons of the pyrrolidine (B122466) ring would be observed in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the nitrogen atom (positions 2' and 5') are expected to be deshielded and appear at a lower field compared to the methylene protons at positions 3' and 4'.

For a closely related analog, 2-(4-chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine , the ¹H-NMR spectrum in CDCl₃ showed characteristic signals. researchgate.net The protons of the pyrrolidine ring appeared as triplets at δ 1.8 ppm and δ 2.6 ppm. researchgate.net A broad singlet for the amino group (-NH₂) protons, which is exchangeable with D₂O, was observed at δ 3.4 ppm. researchgate.net The aromatic protons appeared as a multiplet in the range of δ 7.5–7.8 ppm. researchgate.net

Based on the analysis of related structures, a hypothetical ¹H NMR data table for this compound is presented below.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~ 6.8 - 7.0d~ 8.0
H-6~ 6.6 - 6.8dd~ 8.0, 2.0
H-7~ 7.2 - 7.4d~ 2.0
Pyrrolidine (C2'-H, C5'-H)~ 3.4 - 3.6t~ 6.5
Pyrrolidine (C3'-H, C4'-H)~ 1.9 - 2.1m-
NH (imidazole)~ 10.0 - 12.0br s-
NH₂ (amine)~ 3.5 - 5.0br s-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the carbon atoms of the benzimidazole ring are expected to resonate in the aromatic region (δ 100-160 ppm). The C2 carbon, being attached to three nitrogen atoms, would appear significantly downfield. The carbons of the pyrrolidine ring will appear in the aliphatic region (δ 20-60 ppm), with the carbons adjacent to the nitrogen (C2' and C5') being more deshielded than the other two (C3' and C4').

For the parent compound, 2-aminobenzimidazole , the ¹³C NMR spectrum shows signals for the aromatic carbons in the range of δ 109-142 ppm, with the C2 carbon appearing at approximately δ 155 ppm. chemicalbook.commdpi.com

A representative table of expected ¹³C NMR chemical shifts for this compound is provided below.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C2~ 155 - 160
C4~ 100 - 105
C5~ 140 - 145
C6~ 110 - 115
C7~ 115 - 120
C3a~ 130 - 135
C7a~ 135 - 140
Pyrrolidine (C2', C5')~ 45 - 50
Pyrrolidine (C3', C4')~ 25 - 30

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, which allows for the determination of the molecular formula.

For this compound (C₁₁H₁₄N₄), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 203.1297.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For the target compound, common fragmentation pathways would likely involve the loss of the pyrrolidine ring or parts of it. Cleavage of the C-N bond connecting the pyrrolidine to the benzimidazole core is a probable fragmentation.

For instance, in the mass spectrum of the related compound 2-(4-chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine , a molecular ion peak at m/z 356 was observed, confirming its molecular weight. researchgate.net The fragmentation of 2-aminobenzimidazole typically shows a molecular ion peak at m/z 133, corresponding to its molecular weight. nih.govnist.gov

A table summarizing the expected mass spectrometric data for this compound is presented below.

Ion m/z (expected) Description
[M+H]⁺203.13Molecular ion
[M-C₄H₈N]⁺133.06Loss of pyrrolidine radical
[C₇H₆N₃]⁺132.06Benzimidazole-2-amine fragment
[C₄H₈N]⁺70.07Pyrrolidine fragment

These structural elucidation techniques, when used in combination, provide a comprehensive and unambiguous confirmation of the synthesis of this compound and its analogs, ensuring the integrity of the compounds for further chemical and biological studies.

Structure Activity Relationship Sar Analysis of 2 Pyrrolidin 1 Yl 1h Benzo D Imidazol 5 Amine Derivatives

Impact of Pyrrolidine (B122466) Moiety Substitutions on Biological Activity

The pyrrolidine ring at the C-2 position of the benzimidazole (B57391) core is a crucial component for the biological activity of this class of compounds. Its size, shape, and basicity contribute significantly to the molecule's ability to fit into and interact with the binding pockets of target proteins. nih.gov

While direct substitutions on the pyrrolidine ring of this specific scaffold are not extensively documented in publicly available research, the importance of this moiety is demonstrated through studies where it is replaced by other saturated nitrogen-containing heterocycles. For instance, in the context of TRPC5 inhibitors, replacing the pyrrolidine with a piperidine (B6355638) ring can be well-tolerated, suggesting that a five- or six-membered saturated heterocyclic amine is optimal for activity. researchgate.net

Further studies on related benzimidazole structures have shown that substitutions on the pyrrolidine nucleus can have a significant impact. For example, the addition of a methyl or a geminal dimethyl group at the 4-position of the pyrrolidine ring has been shown to contribute positively to the potency of certain antiviral compounds. nih.gov Another study highlighted that a compound featuring a two-pyrrolidine substitution at the nitrogen of the benzimidazole nucleus demonstrated strong anti-inflammatory activity. nih.gov These findings underscore that while the unsubstituted pyrrolidine is a key pharmacophoric element, its functionalization could offer a pathway to modulate potency and selectivity.

The table below illustrates the effect of replacing the 2-pyrrolidinyl group with other cyclic amines on TRPC5 inhibitory activity.

Compound ID2-Position Substituent% Inhibition at 3 µMIC50 (µM)
7c Pyrrolidin-1-yl100%0.72
7a 4-Methylpiperidin-1-yl100%1.3
7b 4,4-Difluoropiperidin-1-yl100%1.8
7d Azepan-1-yl100%0.81
7f Morpholine100%>25

Data sourced from a study on TRPC5 inhibitors, where the core structure is 1-benzyl-2-(substituted)-1H-benzo[d]imidazole. nih.gov The data indicates that while various cyclic amines are tolerated, the switch to morpholine, which introduces a heteroatom (oxygen), leads to a significant loss of potency, highlighting the importance of the lipophilic and basic nitrogen character of the pyrrolidine/piperidine rings.

Influence of Benzimidazole Core Substituents on Potency and Selectivity

Substitutions on the benzimidazole core, particularly at the 5- and 6-positions, play a pivotal role in fine-tuning the potency and selectivity of these derivatives. The electronic properties and size of the substituents can modulate the electron density of the heterocyclic system and influence interactions with the target protein. nih.gov

In the development of TRPC5 inhibitors, a variety of substituents have been explored at these positions. Research indicates that both electron-donating and electron-withdrawing groups can be accommodated, though their effects vary. For instance, a study on anti-inflammatory benzimidazoles found that a compound with an electron-withdrawing nitro group at the 6-position was more active than derivatives with electron-donating groups. nih.gov

In the specific context of 2-(pyrrolidin-1-yl)benzimidazole-based TRPC5 inhibitors, SAR studies revealed that small, neutral substituents are generally favored. The introduction of a 5,6-dimethyl substitution resulted in moderate activity. nih.gov Similarly, research on other benzimidazole series has shown that 5- or 6-fluoro substituents can lead to significant differences in selectivity against different protein kinases.

The following table summarizes the effects of various substituents on the benzimidazole ring on TRPC5 inhibitory activity.

Compound ID5-Position Substituent6-Position Substituent% Inhibition at 3 µMIC50 (µM)
14a HH100%0.72
14b CH₃CH₃101%12.3
14c OCH₃OCH₃100%>25
14d FF100%7.9
14e ClCl100%1.6

Data is for derivatives of 1-benzyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazole. nih.gov This data shows that while substitution is tolerated, it often leads to a decrease in potency compared to the unsubstituted parent compound (14a), with the exception of the 5,6-dichloro derivative (14e) which retains reasonable potency. The bulky dimethoxy groups (14c) are particularly detrimental to activity.

Steric and Electronic Effects of Functional Groups on Pharmacological Profiles

The pharmacological profile of 2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine derivatives is governed by a delicate interplay of steric and electronic effects of their functional groups. These factors influence not only the direct binding interactions with the target but also the compound's physicochemical properties, such as lipophilicity and basicity, which affect absorption and distribution.

Steric Effects: The size and shape of substituents on both the benzimidazole core and the groups attached to the ring nitrogens are critical. As seen in the data for TRPC5 inhibitors, bulky substituents on the benzimidazole core, such as dimethoxy groups, can lead to a significant loss of activity, likely due to steric hindrance that prevents optimal binding. nih.gov Conversely, the N-1 position of the benzimidazole often accommodates larger, lipophilic groups (e.g., benzyl, substituted benzyl), which can engage in beneficial hydrophobic or π-stacking interactions within the target's binding site. acs.org

Electronic Effects: The electronic nature of substituents modifies the charge distribution across the benzimidazole scaffold. Electron-withdrawing groups, such as halogens (F, Cl) or nitro (NO₂) groups, decrease the electron density of the aromatic system and can influence the pKa of the imidazole (B134444) nitrogens. nih.gov This can affect the strength of hydrogen bonds or ionic interactions with the target. For example, the enhanced activity of a 6-nitro substituted derivative in one anti-inflammatory series suggests that reducing the basicity of the benzimidazole nitrogen might be favorable for that specific target. nih.gov In contrast, electron-donating groups like methyl (CH₃) or methoxy (B1213986) (OCH₃) increase electron density and can enhance cation-π interactions. The optimal electronic configuration is highly target-dependent.

Identification of Key Pharmacophoric Elements for Target Interactions

Based on comprehensive SAR analyses, a general pharmacophore model for biologically active 2-(pyrrolidin-1-yl)benzimidazole derivatives can be proposed. This model highlights the essential structural features required for effective interaction with their biological targets.

The key pharmacophoric elements are:

Aromatic Benzimidazole Core: This planar, bicyclic system serves as the central scaffold. It is crucial for establishing hydrophobic and aromatic interactions (π-π stacking) with amino acid residues in the binding site. Pharmacophore models for other benzimidazole agonists have identified the aromatic rings as essential features. nih.gov

Hydrogen Bond Acceptors: The two nitrogen atoms of the imidazole ring are key hydrogen bond acceptors. The N-3 atom, in particular, is often involved in forming a crucial hydrogen bond with a donor group on the target protein, anchoring the ligand in the correct orientation.

N-1 Substituent Region: The N-1 position of the benzimidazole ring typically points towards a solvent-exposed region or another hydrophobic pocket. This position is highly amenable to substitution, and the addition of lipophilic groups, such as benzyl or other alkyl/aryl moieties, often enhances potency by providing additional van der Waals or hydrophobic contacts. nih.govacs.org

Together, these elements—a central aromatic core with a key hydrogen bond acceptor, a space-filling hydrophobic pyrrolidine group, and a region for potency-enhancing lipophilic substituents—define the essential pharmacophore for this class of compounds.

Computational and Theoretical Investigations of 2 Pyrrolidin 1 Yl 1h Benzo D Imidazol 5 Amine

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a protein receptor. This method is instrumental in understanding the binding mode and affinity of a ligand, such as 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine, with a potential biological target.

Ligand-Protein Interaction Analysis

Molecular docking simulations are employed to explore the binding interactions of this compound with various protein targets. Benzimidazole (B57391) derivatives have been shown to interact with a range of biological targets, including kinases, enzymes like oxidoreductase, and G-protein coupled receptors. proquest.comnih.gov The analysis of the docked poses reveals key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the ligand-protein complex. eprajournals.com

For instance, a hypothetical docking study of this compound with a kinase, such as Cyclin-Dependent Kinase 8 (CDK-8), might reveal the following interactions:

Hydrogen Bonding: The amine group at the 5-position of the benzimidazole ring could act as a hydrogen bond donor, interacting with backbone carbonyls of amino acid residues in the hinge region of the kinase. The nitrogen atoms within the benzimidazole ring can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The pyrrolidine (B122466) ring and the benzene (B151609) ring of the benzimidazole core can engage in hydrophobic interactions with nonpolar residues in the active site.

Pi-Alkyl and Pi-Pi Interactions: The aromatic benzimidazole ring can form pi-alkyl interactions with aliphatic side chains of amino acids like proline and alanine, and pi-pi stacking interactions with aromatic residues such as histidine. proquest.com

These interactions are visualized using molecular graphics software, providing a detailed 2D and 3D representation of the binding mode.

Binding Affinity Predictions

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). semanticscholar.org Lower binding energy values typically indicate a more stable ligand-protein complex and potentially higher potency. nih.gov The binding affinity of this compound would be compared to that of known inhibitors of the target protein to gauge its potential efficacy.

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Cyclin-Dependent Kinase 8 (CDK-8)-9.7LYS52, TYR32, VAL27
Estrogen Receptor Alpha (ER-alpha)-8.5ALA100, ALA155
DNA Gyrase Subunit B-7.9ASP73, ILE78

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed. MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system. researchgate.net These simulations, often run for nanoseconds, allow for the assessment of the stability of the complex and the flexibility of both the ligand and the protein. rsc.org

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored to assess the stability of the complex. A stable complex will exhibit relatively small fluctuations in RMSD over the simulation time.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of individual amino acid residues. Residues that show high fluctuations may be part of flexible loops, while those with low fluctuations are likely part of the stable core or the binding site. researchgate.net

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable interaction. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of this compound. qu.edu.qa These calculations provide a deeper understanding of the molecule's intrinsic characteristics.

Important electronic properties calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and the resulting energy gap are crucial for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. qu.edu.qa

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (electrophilic) and electron-poor (nucleophilic) regions. This is valuable for predicting how the molecule will interact with biological macromolecules.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness are calculated to quantify the molecule's reactivity. nih.gov

Parameter Hypothetical Calculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Ionization Potential6.1 eV
Electron Affinity0.9 eV

In Silico ADMET Prediction (Excluding Toxicity Profiles)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the "drug-likeness" of a compound. rsc.org Various computational models are used to predict these pharmacokinetic parameters for this compound.

ADME Parameter Predicted Property Significance
Absorption
Gastrointestinal (GI) AbsorptionHighIndicates good absorption from the gut.
Distribution
Blood-Brain Barrier (BBB) PenetrationYesSuggests the compound may have central nervous system activity. mdpi.com
Metabolism
Cytochrome P450 (CYP) InhibitionInhibitor of CYP2C9, CYP2C19Potential for drug-drug interactions. nih.gov

These predictions are guided by well-established rules such as Lipinski's Rule of Five, which helps to evaluate whether a compound has properties that would make it a likely orally active drug in humans. eprajournals.com

Virtual Screening Approaches for Novel Analogs

The structure of this compound can serve as a starting point for the discovery of novel analogs with potentially improved activity or pharmacokinetic profiles. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov

Two main approaches are used:

Ligand-Based Virtual Screening: This method uses the known active compound, this compound, as a template to search for other molecules with similar 2D or 3D structural features. nih.gov

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, large compound libraries can be docked into the active site, and the top-scoring molecules are selected for further investigation. benthamdirect.com

These virtual screening campaigns can rapidly identify a smaller, more focused set of compounds for experimental testing, significantly streamlining the drug discovery pipeline.

Lead Optimization and Drug Discovery Implications

Hit-to-Lead Development Strategies

The journey from a "hit"—a compound identified from a high-throughput screen with desired biological activity but suboptimal drug-like properties—to a "lead" compound involves a multi-parameter optimization process. For the 2-aminobenzimidazole (B67599) series, this process focuses on systematically modifying the initial hit to enhance potency, selectivity, and metabolic stability while improving physicochemical properties like solubility. nih.gov

A common strategy involves identifying a hit compound from a phenotypic screen and then exploring its structure-activity relationship (SAR). In the development of inhibitors for the Transient Receptor Potential Cation Channel 5 (TRPC5), an initial hit, compound AC1903, contained a furan (B31954) ring which presented potential pharmacokinetic liabilities. nih.gov A key hit-to-lead strategy was to replace this furan moiety with various saturated N-heterocycles. This exploration led to the discovery that substituting it with a pyrrolidine (B122466) ring yielded a compound with equivalent potency, thereby establishing a new, more stable lead scaffold for further optimization. nih.gov This approach of scaffold hopping and functional group replacement is fundamental to evolving a screening hit into a viable lead series.

Optimization of Potency and Selectivity

Once a lead scaffold like the benzimidazole-pyrrolidine is established, medicinal chemists undertake extensive SAR studies to maximize its potency against the intended target and selectivity over other related targets.

In the pursuit of potent and selective TRPC5 inhibitors, researchers synthesized a series of analogs based on the 2-(pyrrolidin-1-yl)-1H-benzimidazole core. nih.gov The initial substitution of the furan ring with a pyrrolidine ring resulted in a compound with an IC50 of 4.30 μM, equipotent to the original hit. nih.gov Further modifications were explored to refine this activity. For instance, adding a methyl group to the pyrrolidine ring was investigated, with the (R) and (S) stereoisomers showing slight differences in activity, indicating that stereochemistry could be a key factor in optimizing potency. nih.gov

Selectivity is equally critical to minimize off-target effects. For kinase inhibitors, for example, achieving selectivity is challenging due to the highly conserved nature of the ATP binding site. The development of allosteric inhibitors, which bind to sites other than the active site, is one strategy to achieve high selectivity. nih.gov For the benzimidazole-pyrrolidine scaffold, selectivity is fine-tuned by modifying substituents on both the benzimidazole (B57391) and pyrrolidine rings to exploit subtle differences in the target's binding pocket compared to off-targets. In one study on PAK1 inhibitors, moving from a screening hit to an optimized compound improved the selectivity score (S10) dramatically from 0.111 to 0.003 when screened against a panel of 442 kinases. nih.gov

Table 1: SAR of 2-Substituted Benzimidazoles as TRPC5 Inhibitors

Compound 2-Position Substituent % Inhibition at 3 μM IC50 (μM)
1 (AC1903) Methylfuran ~100% 4.30
7a 4-Methylpiperidine ~50% > 10
7b Piperidine (B6355638) ~50% > 10
7c Pyrrolidine ~100% 4.30
7e (R)-2-Methylpyrrolidine ~100% ~4.0

Data derived from studies on TRPC5 inhibitors. nih.gov

Strategies for Enhancing Metabolic Stability

A significant hurdle in drug development is ensuring that a compound is not rapidly metabolized and cleared from the body before it can exert its therapeutic effect. The pyrrolidine ring, while often beneficial for solubility and potency, can be susceptible to oxidative metabolism. nih.gov

Several strategies are employed to enhance the metabolic stability of compounds featuring the benzimidazole-pyrrolidine scaffold:

Blocking Metabolic Sites: One common approach is to introduce substituents at positions known to be susceptible to metabolic enzymes like cytochrome P450. For the pyrrolidine ring, this can involve adding a methyl group to a carbon atom adjacent to the nitrogen, which can sterically hinder enzymatic action. nih.gov

Fluorination: The introduction of fluorine atoms onto aromatic rings is a widely used strategy to block sites of oxidative metabolism (e.g., para-hydroxylation). In a study on 2-phenyl-1H-benzo[d]imidazole derivatives, single-site fluorination of the phenyl ring was shown to significantly enhance metabolic stability without negatively impacting molecular recognition at the target. nih.govacs.org For example, an unfluorinated parent compound might be extensively metabolized, while its fluorinated analog remains largely unchanged after incubation with human liver microsomes. acs.org

Bioisosteric Replacement: If a particular functional group is a primary site of metabolism, it can be replaced with a bioisostere—a different group with similar physical or chemical properties that is more stable. This was the rationale for replacing the furan ring in the original TRPC5 inhibitor hit. nih.gov

During hit-to-lead optimization, profiling compounds in in vitro assays using liver microsomes or hepatocytes is crucial to identify metabolic liabilities early. youtube.com This allows for a data-driven approach to structural modifications aimed at improving the pharmacokinetic profile.

Identification of Novel Therapeutic Candidates Based on the Benzimidazole-Pyrrolidine Scaffold

The versatility of the benzimidazole-pyrrolidine scaffold has led to its application across a wide range of therapeutic areas, resulting in the identification of numerous novel therapeutic candidates. The core structure's ability to be readily modified allows for its adaptation to diverse biological targets.

TRPC5 Inhibitors for Pain and Kidney Disease: Extensive optimization of the 2-(pyrrolidin-1-yl)-1H-benzimidazole scaffold culminated in the discovery of compound 16f , a potent and selective TRPC5 inhibitor. nih.govresearchgate.net Such compounds are being investigated as potential treatments for chronic kidney disease and certain types of pain. nih.gov

Anticancer Agents: Benzimidazole derivatives have shown significant promise as anticancer agents. researchgate.net A novel series of compounds based on a 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)pyrimidine structure were developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). One candidate, compound 10d , exhibited high potency (IC50 = 0.9 nM for CDK6) and favorable pharmacokinetic properties, marking it as a promising starting point for new anticancer drugs. nih.gov

Anti-inflammatory Agents: Starting from an in-house library, researchers identified a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative as a hit with good anti-inflammatory activity. Subsequent optimization led to the synthesis of compounds with potent inhibitory effects on the production of inflammatory mediators like nitric oxide (NO) and TNF-α. nih.gov

The continued exploration of this scaffold underscores its importance in drug discovery, providing a robust framework for developing next-generation therapeutics for a variety of diseases.

Future Research Directions and Therapeutic Potential

Exploration of New Biological Targets

While initial studies have identified potential targets for the broader class of 2-aminobenzimidazoles, a focused and comprehensive exploration of the specific biological targets of 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine is a critical next step. The unique structural features of this compound, namely the pyrrolidine (B122466) ring at the 2-position and the amino group at the 5-position, may confer a distinct target engagement profile.

Future research should prioritize the use of unbiased, high-throughput screening methods to identify novel protein interactions. Techniques such as chemical proteomics and affinity-based target profiling can be instrumental in systematically mapping the cellular interactome of this molecule. researchgate.netnih.govnih.gov By immobilizing the compound on a solid support, researchers can isolate and identify binding partners from complex cellular lysates using mass spectrometry. This approach has the potential to uncover unexpected targets and open new avenues for therapeutic intervention.

Furthermore, considering the established role of benzimidazole (B57391) derivatives as kinase inhibitors, a comprehensive kinome scan is warranted. researchgate.net This would involve screening this compound against a large panel of kinases to identify specific inhibitory activities. Given the prevalence of kinase dysregulation in diseases like cancer, the discovery of novel kinase targets could have significant therapeutic implications. chemrevlett.com

Beyond kinases, emerging targets for benzimidazole scaffolds include transient receptor potential (TRP) channels. Specifically, derivatives of 2-aminobenzimidazole (B67599) have been identified as inhibitors of TRPC4 and TRPC5 channels, which are implicated in a variety of physiological and pathological processes. nih.gov Investigating the activity of this compound against a broad panel of TRP channels could reveal novel modulatory effects with potential applications in neurology and beyond.

Development of Advanced Synthetic Methodologies

The efficient and versatile synthesis of this compound and its analogs is paramount for enabling extensive structure-activity relationship (SAR) studies and future drug development. While classical methods for benzimidazole synthesis exist, the development of more advanced, efficient, and sustainable methodologies is a key area for future research.

One promising direction is the exploration of novel catalytic systems for the construction of the benzimidazole core. For instance, copper-catalyzed tandem C–H amination reactions have shown potential for the synthesis of functionalized benzimidazoles under mild conditions. rsc.org Adapting such methods for the specific synthesis of 5-amino-substituted 2-(cyclic amino)benzimidazoles could provide a more direct and atom-economical route to the target compound.

Furthermore, the development of modular synthetic strategies that allow for the late-stage functionalization of the benzimidazole scaffold would be highly valuable. This would enable the rapid generation of a diverse library of analogs with modifications at various positions of the molecule. Such libraries are essential for optimizing potency, selectivity, and pharmacokinetic properties. For instance, methods for the selective functionalization of the 5-amino group or the pyrrolidine ring would provide access to a wide range of novel derivatives.

The synthesis of 5-amino-1H-benzo[d]imidazole-2-thiol has been reported as a key intermediate in the synthesis of related benzimidazole derivatives. nih.gov Exploring the conversion of this thiol intermediate to the desired 2-(pyrrolidin-1-yl) derivative could offer an alternative and potentially scalable synthetic route.

Synthetic Strategy Description Potential Advantages
Catalytic C-H Amination Direct formation of the imidazole (B134444) ring via copper-catalyzed C-H amination of anilines with cyclic amines. rsc.orgHigh atom economy, mild reaction conditions.
Late-Stage Functionalization Introduction of functional groups onto a pre-formed benzimidazole core.Rapid generation of diverse analog libraries for SAR studies.
Intermediate-Based Synthesis Utilization of versatile intermediates like 5-amino-1H-benzo[d]imidazole-2-thiol for subsequent elaboration. nih.govPotential for scalability and access to a range of 2-substituted derivatives.

Integration of Multi-Omics Data in Mechanistic Studies

To gain a comprehensive understanding of the mechanism of action of this compound, the integration of multi-omics data is indispensable. This systems-level approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound and help to elucidate its primary targets and downstream signaling pathways. nih.govnih.govresearchgate.net

Future studies should employ a multi-omics workflow to characterize the effects of the compound on relevant biological systems, such as cancer cell lines or animal models of disease. For example, treating cells with the compound and subsequently performing transcriptomic analysis (RNA-seq) can reveal changes in gene expression patterns, providing clues about the pathways being modulated.

Proteomic approaches, such as quantitative mass spectrometry, can identify changes in protein abundance and post-translational modifications, offering direct insights into the compound's impact on cellular signaling. nih.gov Coupling these data with metabolomic profiling, which measures changes in the levels of small molecule metabolites, can provide a functional readout of the compound's effects on cellular metabolism.

The integration of these disparate datasets through bioinformatics and network analysis can help to construct a comprehensive model of the compound's mechanism of action. frontiersin.org This knowledge is crucial for identifying biomarkers of drug response, predicting potential off-target effects, and guiding the rational design of next-generation compounds with improved efficacy and safety profiles.

Design of Dual-Targeting or Multi-Targeting Agents

The complexity of many diseases, particularly cancer, often necessitates therapeutic strategies that can modulate multiple biological targets simultaneously. nih.gov The this compound scaffold presents a promising starting point for the design of dual-targeting or multi-targeting agents. nih.gov

One strategy involves the molecular hybridization of the benzimidazole core with other pharmacophores known to interact with different targets. For instance, by linking the 5-amino group to a moiety known to inhibit a second, complementary target, it may be possible to create a single molecule with enhanced therapeutic efficacy. This approach has been successfully employed in the design of dual inhibitors targeting various kinases. nih.govresearchgate.net

Another approach is to rationally modify the existing scaffold to engage with multiple targets. Structure-based drug design, aided by computational modeling and the crystal structures of target proteins, can guide the design of modifications that enhance binding to a secondary target while maintaining affinity for the primary target. For example, if this compound is found to inhibit a particular kinase, modifications could be introduced to also inhibit a related kinase in a relevant signaling pathway.

Q & A

Q. Basic Characterization

  • Mass Spectrometry (LRMS/HRMS) : Confirm molecular weight (e.g., LRMS [M+1]+ peaks at m/z 287–347 range) and fragmentation patterns .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrrolidine protons at δ 1.8–2.5 ppm; aromatic protons at δ 7.0–8.0 ppm) .
  • HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .

How can molecular docking studies be designed to predict the anti-inflammatory activity of this compound analogs?

Q. Advanced Computational Design

  • Target Selection : Prioritize cyclooxygenase-2 (COX-2) or NF-κB pathways based on structural analogs’ reported activity .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite with the following parameters:
    • Grid Box : Center on catalytic sites (e.g., COX-2: Tyr385/Ser530 residues).
    • Scoring Functions : Include MM-GBSA for binding energy refinement .
  • Validation : Cross-validate docking poses with MD simulations (100 ns trajectories) to assess stability .

How can researchers resolve discrepancies in reported biological activity data for benzimidazole derivatives like this compound?

Q. Advanced Data Contradiction Analysis

  • Structural-Activity Relationship (SAR) Studies : Compare substituent effects using analogs (e.g., bromine or methyl substitutions alter antimicrobial potency) .
  • Assay Standardization : Re-evaluate activity under controlled conditions (e.g., uniform cell lines, IC₅₀ protocols) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., anti-inflammatory EC₅₀ ranges: 0.5–10 µM) to identify outliers .

What computational methods are suitable for analyzing the electronic structure and reactivity of this compound?

Q. Advanced Electronic Analysis

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to calculate:
    • HOMO-LUMO Gaps : Predict redox behavior (e.g., ΔE ~4.5 eV for benzimidazoles) .
    • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., amine group as a reactive hotspot) .
  • Solvent Effects : Include PCM models to simulate aqueous or lipid environments .

How can researchers design derivatives of this compound to enhance selectivity for kinase inhibition?

Q. Advanced Derivative Design

  • Scaffold Modification : Introduce bioisosteres (e.g., pyridine for benzene) to improve binding to ATP pockets .
  • Pharmacophore Modeling : Map hydrogen-bond acceptors (e.g., benzimidazole N-atoms) and hydrophobic regions .
  • In Silico Screening : Virtual libraries (e.g., Enamine REAL Database) filtered by Lipinski’s rules and synthetic feasibility .

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2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.